[2-(3-Methylbutyl)bicyclo[2.2.1]heptan-2-yl]methanol
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Overview
Description
[2-(3-Methylbutyl)bicyclo[221]heptan-2-yl]methanol is a chemical compound with a unique bicyclic structure It is characterized by a bicyclo[221]heptane core with a methanol group attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Methylbutyl)bicyclo[2.2.1]heptan-2-yl]methanol typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. This method is favored for its ability to create the bicyclic structure in a highly stereoselective manner . The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as distillation or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Methylbutyl)bicyclo[2.2.1]heptan-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of the methanol group to a carbonyl group, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to optimize the reaction yield.
Major Products
The major products formed from these reactions include carbonyl derivatives, reduced alcohols, and substituted bicyclic compounds. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
[2-(3-Methylbutyl)bicyclo[2.2.1]heptan-2-yl]methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for understanding biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which [2-(3-Methylbutyl)bicyclo[2.2.1]heptan-2-yl]methanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Camphene: A bicyclic monoterpene with a similar structure but different functional groups.
Bicyclo[2.2.1]heptane-2-propanal: Another bicyclic compound with a propanal group instead of a methanol group.
3,3-Dimethylbicyclo[2.2.1]heptan-2-one: A related compound with a ketone functional group.
Uniqueness
The uniqueness of [2-(3-Methylbutyl)bicyclo[2.2.1]heptan-2-yl]methanol lies in its specific functional group and the resulting chemical properties. Its methanol group allows for a range of chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, its bicyclic structure imparts stability and rigidity, which can be advantageous in various applications.
Properties
CAS No. |
62280-88-0 |
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Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
[2-(3-methylbutyl)-2-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C13H24O/c1-10(2)5-6-13(9-14)8-11-3-4-12(13)7-11/h10-12,14H,3-9H2,1-2H3 |
InChI Key |
GCHMMWNPRWYWFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1(CC2CCC1C2)CO |
Origin of Product |
United States |
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